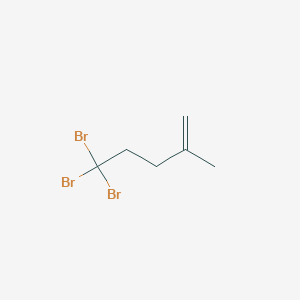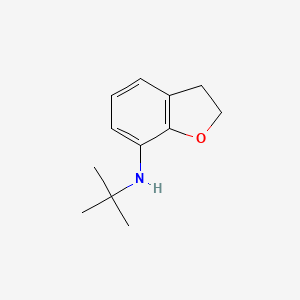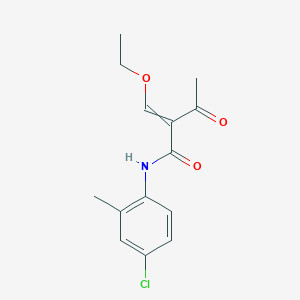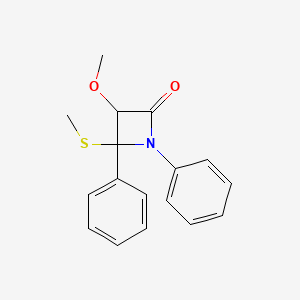![molecular formula C24H27INP B14589652 Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide CAS No. 61564-30-5](/img/structure/B14589652.png)
Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide is a chemical compound that belongs to the class of organophosphorus compounds It features a piperidine ring, a phenyl group, and a phosphonium iodide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide typically involves the reaction of diphenylphosphine with 4-(piperidin-1-yl)phenyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as palladium. The reaction mixture is heated to a specific temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The phosphonium moiety plays a crucial role in its activity, facilitating interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: Lacks the piperidine and phenyl groups.
Piperidine derivatives: Do not contain the phosphonium iodide moiety.
Phosphonium salts: May have different substituents and structural variations.
Uniqueness
Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide is unique due to its combination of a piperidine ring, phenyl group, and phosphonium iodide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61564-30-5 |
|---|---|
Formule moléculaire |
C24H27INP |
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
methyl-diphenyl-(4-piperidin-1-ylphenyl)phosphanium;iodide |
InChI |
InChI=1S/C24H27NP.HI/c1-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-17-15-21(16-18-24)25-19-9-4-10-20-25;/h2-3,5-8,11-18H,4,9-10,19-20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ZJEXWAMLNUGHTD-UHFFFAOYSA-M |
SMILES canonique |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)N4CCCCC4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)





![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)


![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
